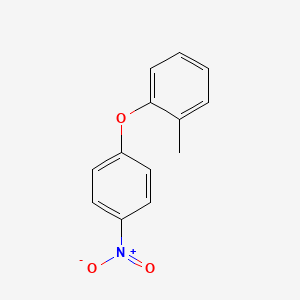

P-Nitrophenyl O-tolyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

P-Nitrophenyl O-tolyl ether is an organic compound with the molecular formula C₁₃H₁₁NO₃. It is characterized by the presence of a nitrophenyl group and a tolyl group connected via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: P-Nitrophenyl O-tolyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 reaction . The typical reaction conditions include the use of a strong base such as sodium hydride (NaH) to generate the alkoxide ion from the corresponding alcohol .

Industrial Production Methods: Industrial production of this compound often involves large-scale Williamson ether synthesis. The process is optimized for high yield and purity, utilizing efficient separation and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: P-Nitrophenyl O-tolyl ether undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The ether linkage can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Acidic or basic catalysts are employed to facilitate nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

P-Nitrophenyl O-tolyl ether has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of P-Nitrophenyl O-tolyl ether involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the ether linkage can participate in various biochemical interactions, affecting enzyme activity and cellular signaling .

Comparison with Similar Compounds

P-Nitrophenyl O-tolyl ether: C₁₃H₁₁NO₃

2-Methylphenyl 4-nitrophenyl ether: C₁₃H₁₁NO₃

1-Methyl-2-(4-nitrophenoxy)benzene: C₁₃H₁₁NO₃

Comparison: this compound is unique due to its specific arrangement of the nitrophenyl and tolyl groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Biological Activity

P-Nitrophenyl O-tolyl ether (C13H11NO3), a member of the diphenyl ether class, is notable for its unique combination of functional groups, which confer both chemical reactivity and significant biological activity. This compound has garnered attention in various fields, including pharmacology and environmental science, due to its interaction with biological systems.

This compound is synthesized through several methods, including nucleophilic substitution reactions involving p-nitrophenol and ortho-tolyl halides. Its molecular weight is approximately 229.23 g/mol, and it appears as a yellow crystalline solid. The nitrophenyl group contributes to its reactivity, particularly in interactions with nucleophiles, while the O-tolyl group influences its solubility and membrane permeability .

Phytotoxicity

One of the prominent biological activities of this compound is its phytotoxic effect . Research indicates that this compound can inhibit root emergence in various plant species, suggesting potential applications in herbicide development. The mechanism of action appears to involve disruption of cellular uptake processes and interference with metabolic pathways in plants .

Antimicrobial Properties

Although less studied than its phytotoxicity, this compound exhibits some antimicrobial activity . Its structural similarity to other nitro-substituted compounds allows for comparative analysis with known antimicrobial agents like P-Nitrophenol, which has been extensively documented for its effectiveness against various bacterial strains .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Phytotoxicity Study : A study demonstrated that concentrations as low as 100 ppm significantly reduced root length in Arabidopsis thaliana, indicating a strong inhibitory effect on plant growth processes. The compound's interaction with plant membranes was hypothesized to alter ion transport mechanisms, leading to stunted growth.

- Antimicrobial Activity : Another research effort tested the compound against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 200 µg/mL, suggesting moderate antibacterial properties compared to benchmark antibiotics .

- Comparative Analysis : A comparative study highlighted the differences in biological activity between this compound and similar compounds such as P-Nitrophenyl phenyl ether and 4-Chloro-m-tolyl-p-nitrophenyl ether. While all exhibited some level of phytotoxicity, this compound was noted for its unique mechanism involving membrane disruption rather than merely inhibiting photosynthesis or respiration pathways .

Data Summary

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C13H11NO3 | Phytotoxic; Antimicrobial | Effective at low concentrations |

| P-Nitrophenyl phenyl ether | C12H11NO3 | Moderate phytotoxicity | Similar structure; different activity |

| 4-Chloro-m-tolyl-p-nitrophenyl ether | C13H10ClNO3 | Variable phytotoxicity | Chlorine substitution alters reactivity |

| P-Nitroaniline | C6H6N2O2 | Antimicrobial | Commonly used as a dye |

| P-Nitrophenol | C6H5NO3 | Strong antimicrobial | Well-studied for various applications |

Properties

CAS No. |

2444-29-3 |

|---|---|

Molecular Formula |

C13H11NO3 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

1-methyl-2-(4-nitrophenoxy)benzene |

InChI |

InChI=1S/C13H11NO3/c1-10-4-2-3-5-13(10)17-12-8-6-11(7-9-12)14(15)16/h2-9H,1H3 |

InChI Key |

CUOZZRROMKDJFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.